molecular formula C8H6BrClN2O B8440075 7-bromo-2-chloro-6,7-dihydroquinazolin-8(5H)-one CAS No. 1105664-60-5

7-bromo-2-chloro-6,7-dihydroquinazolin-8(5H)-one

Cat. No. B8440075
M. Wt: 261.50 g/mol
InChI Key: NWXWENVZQFRLAI-UHFFFAOYSA-N
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Patent
US07838674B2

Procedure details

2-Chloro-6,7-dihydro-5H-quinazolin-8-one (570 mg; 3.1 mmol) is dissolved in HClconc (20 ml) and combined at room temperature with Br2 (500 mg; 3.1 mmol) in HClconc (3.4 ml). The reaction mixture is warmed to 35° C. for 10 minutes, poured on water and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness to deliver the title compound as brown-yellow crystals (740 mg; 91%) which are used in the next step without further purification.
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:12])[C:4]=2[N:3]=1.[Br:13]Br>>[Br:13][CH:6]1[C:5](=[O:12])[C:4]2[N:3]=[C:2]([Cl:1])[N:11]=[CH:10][C:9]=2[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
570 mg
Type
reactant
Smiles
ClC1=NC=2C(CCCC2C=N1)=O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
are used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
BrC1CCC=2C=NC(=NC2C1=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.